molecular formula C8H11ClN4 B1317277 4-Chloro-6-(piperazin-1-yl)pyrimidine CAS No. 373356-50-4

4-Chloro-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1317277
CAS No.: 373356-50-4
M. Wt: 198.65 g/mol
InChI Key: YUDWNXPKSXBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation of the piperazine ring can produce N-oxides .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(piperazin-1-yl)pyrimidine serves as an important intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential as:

  • Antiviral Agents : The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Agents : Research indicates that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and PARP1 inhibition, which is crucial in DNA damage response.

Case Study: Anticancer Activity

A study examined the anticancer properties of this compound, revealing an IC50 value of 18 µM against PARP1, compared to 57.3 µM for Olaparib, a known PARP inhibitor. This suggests that the compound may be a viable alternative or complement to existing therapies.

CompoundIC50 (µM)Target
This compound18PARP1
Olaparib57.3PARP1

Biological Studies

In biological research, this compound is utilized to study:

  • Enzyme Inhibition : It interacts with various enzymes, potentially altering their activity and providing insights into metabolic pathways.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, facilitating studies on cellular signaling pathways.

Chemical Biology

This compound is also employed in chemical biology for:

  • Development of Chemical Probes : It serves as a building block for creating bioactive molecules that can probe biological systems.

Industrial Applications

Beyond laboratory settings, this compound finds use in industrial applications, particularly in the production of:

  • Agrochemicals : Its properties make it suitable for developing pesticides and herbicides.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or piperazine substituents can significantly affect its biological activity. For example:

  • Alterations at the 4-position (e.g., substituting chlorine with fluorine) have been shown to enhance certain biological activities such as anti-inflammatory effects.

Table: SAR Analysis

ModificationEffect on Activity
Chlorine to FluorineIncreased enzyme inhibition
Piperazine variantsEnhanced receptor binding

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The compound can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Biological Activity

4-Chloro-6-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Its structure, characterized by a pyrimidine ring with a chloro substituent and a piperazine moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅ClN₄, with a molecular weight of approximately 270.72 g/mol. The compound's unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
  • Enzyme Modulation : It has been identified as a modulator of several biological pathways, potentially affecting enzyme activities critical in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in human breast cancer cells
Enzyme InhibitionModulates PARP1 activity
NAPE-PLD InhibitionIdentified as an inhibitor in structure-activity studies

Anticancer Studies

A significant study evaluated the efficacy of this compound against human breast cancer cells. The compound demonstrated an IC50 value of 18 µM, indicating moderate efficacy compared to known treatments like Olaparib (IC50 = 57.3 µM) . The mechanism involved inhibition of PARP1 activity, which is crucial for DNA repair processes in cancer cells. Enhanced phosphorylation of H2AX and increased CASPASE 3/7 activity were also observed, suggesting that the compound induces apoptotic pathways in cancer cells.

Enzyme Modulation

Another important aspect of the biological activity of this compound is its role as an inhibitor of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). This enzyme is involved in the biosynthesis of bioactive lipids that modulate various physiological processes. The compound was shown to exhibit nanomolar potency (IC50 = 72 nM) against NAPE-PLD, highlighting its potential as a pharmacological tool for studying lipid signaling pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications to the piperazine or pyrimidine moieties can significantly alter potency and selectivity against biological targets. For instance, substituting different groups on the piperazine ring has been shown to enhance or reduce biological activity depending on their electronic and steric properties .

Table 2: SAR Analysis

ModificationEffect on ActivityReference
Piperazine SubstituentsIncreased potency against NAPE-PLD
Chloro Group PositionAltered binding affinity with target enzymes

Q & A

Q. What safety protocols are critical when handling 4-Chloro-6-(piperazin-1-yl)pyrimidine in laboratory settings?

Basic Question
Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if aerosolization is possible during weighing or synthesis .
  • Waste Management: Segregate halogenated organic waste in labeled containers for professional disposal to prevent environmental contamination .
  • Ventilation: Perform reactions in fume hoods or gloveboxes, especially when generating toxic intermediates (e.g., chloro derivatives) .

Q. What synthetic strategies are effective for introducing the piperazine moiety into pyrimidine scaffolds?

Basic Question
Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr): React 4,6-dichloropyrimidine with piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC (Rf shift) or HPLC .
  • Catalytic Optimization: Use K2CO3 or DIEA as a base to deprotonate piperazine, enhancing reactivity. Yields typically range from 60–85% depending on steric hindrance .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Question
Methodological Answer:

  • SHELX Refinement: Use SHELXL for small-molecule refinement. Key steps include:
    • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts .
    • Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity in the piperazine ring (e.g., chair vs. boat conformations) .
    • Validation: Cross-check with CCDC databases to identify discrepancies in bond angles or torsional strain .
  • Case Study: A related compound, 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, showed a chair conformation with a Cremer-Pople puckering amplitude of 0.52 Å .

Q. How do structural modifications to the piperazine ring affect the compound’s bioactivity?

Advanced Question
Methodological Answer:

  • SAR Studies:
    • Substitution Patterns: N-Methylation of piperazine in analogs like GDC-0941 increased PI3K inhibition (IC50 = 3 nM vs. 28 nM for unmethylated analogs) by enhancing hydrophobic interactions .
    • Comparative Analysis: MI-3 (a thieno[3,2-d]pyrimidine analog) showed divergent morphological effects compared to MI-2 despite similar IC50 values, suggesting off-target pathway modulation .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of chloro substitution on pyrimidine’s π-π stacking with target proteins .

Q. How should researchers address contradictions in reported biological efficacy data for this compound?

Advanced Question
Methodological Answer:

  • Experimental Design:
    • Control Standardization: Use reference inhibitors (e.g., LY294002 for PI3K assays) to calibrate activity across studies .
    • Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC50/EC50 values, reducing variability .
  • Data Triangulation: Compare crystallographic data (e.g., binding poses from PDB 5ZJ) with molecular docking simulations to validate mechanism-of-action hypotheses .

Q. What analytical techniques are optimal for characterizing impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to detect residual piperazine or chlorinated byproducts. Limit of detection (LOD) < 0.1% .
  • NMR Spectroscopy: 1H/13C NMR (DMSO-d6) identifies regiochemical isomers. Key signals:
    • Piperazine protons: δ 2.5–3.0 ppm (multiplet).
    • Pyrimidine C-Cl: 168–170 ppm in 13C NMR .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Question
Methodological Answer:

  • ADME Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration).
    • CYP450 Inhibition: High risk for CYP3A4 (Score: 0.87), suggesting potential drug-drug interactions .
  • Molecular Dynamics (MD): Simulate binding stability with menin-MLL (e.g., 50 ns trajectories in GROMACS) to assess residence time and off-target effects .

Properties

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDWNXPKSXBXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582184
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-50-4
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.3 g tert-butyl 1-piperazinecarboxylate and 11.2 mL DIPEA were added to 10 g 4, 6 dichloro pyrimidine in 1000 mL dichlormethane was stirred over the weekend at RT. The solvent was removed. The residue was dissolved in 200 mL dichlormethane and 200 mL trifluoro acetic acid was added. The reaction was stirred at RT. The solvent was removed. The residue was dissolved in methanol and passed through HCO3 containing resin. The solvent was removed and the residue was purified by chromatographie on silica (dcyclohexane: ethylacetate 0-40%) to yield 13.07 g of the desired product.
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.